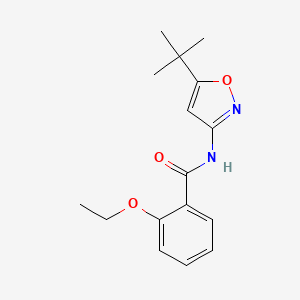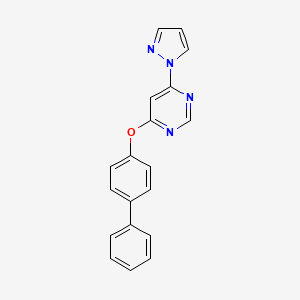![molecular formula C18H27NO5 B5153413 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate](/img/structure/B5153413.png)
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience and oncology. In neuroscience, it has been shown to have a modulatory effect on the dopamine transporter, which could be useful in the treatment of disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In oncology, it has been studied for its potential as a chemotherapeutic agent due to its cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate involves its interaction with the dopamine transporter (DAT). It has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect is similar to that of other drugs such as cocaine and amphetamines, which also target the DAT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate have been studied in various in vitro and in vivo models. It has been shown to increase extracellular dopamine levels in the striatum, which is the region of the brain associated with reward and motivation. It has also been shown to have cytotoxic effects on cancer cells, possibly through its interaction with the DAT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate in lab experiments is its specificity for the DAT, which allows for the selective modulation of dopamine levels. However, one limitation is its potential for abuse due to its similarity to other drugs that target the DAT.
Orientations Futures
There are several future directions for research on 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate. One direction is the development of more selective compounds that target the DAT with fewer side effects. Another direction is the investigation of its potential as a chemotherapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate has been reported in several scientific studies. One of the most common methods involves the reaction of 1-bromo-4-(2-ethylphenoxy)butane with pyrrolidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalic acid to yield the final product, 1-[4-(2-ethylphenoxy)butyl]pyrrolidine oxalate.
Propriétés
IUPAC Name |
1-[4-(2-ethylphenoxy)butyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-2-15-9-3-4-10-16(15)18-14-8-7-13-17-11-5-6-12-17;3-1(4)2(5)6/h3-4,9-10H,2,5-8,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDDLYRSPSXPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethylphenoxy)butyl]pyrrolidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![2-[3-(4-fluorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5153350.png)





![2-methyl-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5153396.png)
![1-(3-ethoxybenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5153402.png)

![propyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5153422.png)
![1-[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5153426.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)